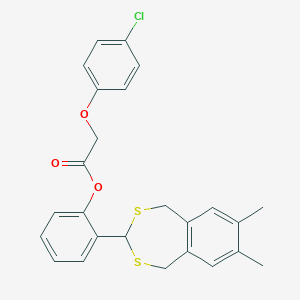![molecular formula C19H23NO B376531 2-{[(4-Cyclohexylphenyl)amino]methyl}phenol CAS No. 329779-31-9](/img/structure/B376531.png)
2-{[(4-Cyclohexylphenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Activities in Organic Synthesis :
- The aminoalcohol phenol derivatives, such as 2,4-di-tert-butyl-6-(((2-hydroxy-2-phenylethyl)amino)methyl)phenol (H2L), have been synthesized and utilized as tridentate ligands for cis-dioxomolybdenum(VI)(L) complexes. These complexes demonstrate catalytic activity in the epoxidation of cis-cyclooctene and sulfoxidation of methyl-p-tolylsulfide, using tert-butyl hydroperoxide as the oxidant (Hossain et al., 2017).
Synthesis of Schiff Base Complexes :
- Schiff base compounds, which include 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been synthesized and characterized. These compounds show broad-spectrum antimicrobial activities and significant inhibition of enzymes like α-amylase and α-glucosidase. They also demonstrate potential as anticancer agents through interaction studies with human DNA (Rafique et al., 2022).
Corrosion Inhibition :
- Derivatives of 2-{[(4-hydroxyphenyl)amino]methyl}phenol have been synthesized and shown to have effective corrosion inhibition performances on mild steel in acidic environments. The protective films formed by these compounds on the steel surface depend on their substituent groups (Boughoues et al., 2020).
Fluorescence Detection :
- Compounds such as 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol demonstrate aggregation-induced emission (AIE) characteristics. They have been utilized for fluorescence turn-on detection of cysteine over other amino acids, showing potential in biochemical sensing applications (Liu et al., 2015).
Synthesis of Dinuclear Complexes :
- Studies involving the synthesis of dinuclear complexes using phenol-based ligands, such as those derived from 2-{[(2-hydroxyphenyl)amino]methyl}phenol, have been conducted. These complexes exhibit unique structural characteristics and could have potential applications in materials science (Uozumi et al., 1998).
Propriétés
IUPAC Name |
2-[(4-cyclohexylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-19-9-5-4-8-17(19)14-20-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h4-5,8-13,15,20-21H,1-3,6-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLXMQGMWDRSEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Cyclohexylphenyl)amino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-diisopropylphenyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376448.png)
![2-[(4-bromobenzyl)sulfanyl]-5-methyl-1H-benzimidazole](/img/structure/B376450.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(4-fluorophenyl)piperazino]methanone](/img/structure/B376452.png)

![Ethyl 2-[(4-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B376456.png)
![N-(3,4-dichlorophenyl)-5-thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376457.png)
![5-(4-Bromophenyl)-2-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376461.png)
![5-(4-bromophenyl)-N-cyclopentyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376463.png)
![5-(4-Bromophenyl)-3-(morpholin-4-ylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376465.png)
![2-(Azepan-1-ylcarbonyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376466.png)
![N-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376467.png)
![3-bromo-N-(1-phenylethyl)-5-thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B376468.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B376469.png)
![2-(Azepan-1-ylcarbonyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B376470.png)